Cas no 2228599-38-8 (2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid)

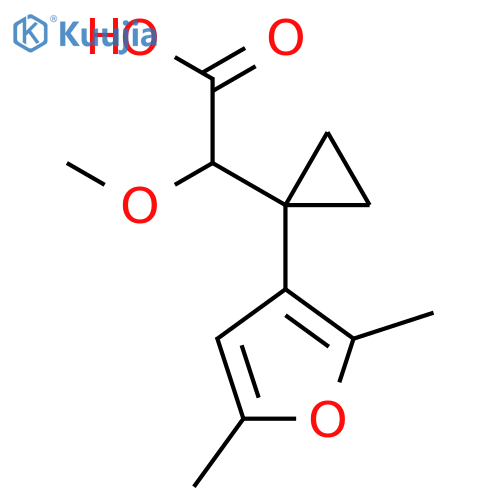

2228599-38-8 structure

商品名:2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid

- 2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid

- 2228599-38-8

- EN300-1739837

-

- インチ: 1S/C12H16O4/c1-7-6-9(8(2)16-7)12(4-5-12)10(15-3)11(13)14/h6,10H,4-5H2,1-3H3,(H,13,14)

- InChIKey: DRJRYHKHCDOBNF-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(=O)O)C1(C2C=C(C)OC=2C)CC1

計算された属性

- せいみつぶんしりょう: 224.10485899g/mol

- どういたいしつりょう: 224.10485899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739837-0.1g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 0.1g |

$2123.0 | 2023-09-20 | ||

| Enamine | EN300-1739837-10g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 10g |

$10375.0 | 2023-09-20 | ||

| Enamine | EN300-1739837-5g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 5g |

$6996.0 | 2023-09-20 | ||

| Enamine | EN300-1739837-1.0g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 1g |

$2412.0 | 2023-06-03 | ||

| Enamine | EN300-1739837-5.0g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 5g |

$6996.0 | 2023-06-03 | ||

| Enamine | EN300-1739837-10.0g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 10g |

$10375.0 | 2023-06-03 | ||

| Enamine | EN300-1739837-0.05g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 0.05g |

$2026.0 | 2023-09-20 | ||

| Enamine | EN300-1739837-0.25g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 0.25g |

$2220.0 | 2023-09-20 | ||

| Enamine | EN300-1739837-0.5g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 0.5g |

$2317.0 | 2023-09-20 | ||

| Enamine | EN300-1739837-2.5g |

2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid |

2228599-38-8 | 2.5g |

$4728.0 | 2023-09-20 |

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

2228599-38-8 (2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量